9-Hydroxymethyl-10-carbamoylacridan is a chemical compound that belongs to the acridine family. This compound is recognized for its diverse biological activities and potential applications in various scientific fields, including medicinal chemistry and materials science. Its systematic name reflects its structural features, which include a hydroxymethyl group and a carbamoyl group attached to the acridine skeleton. The compound is significant in research due to its potential as a fluorescent probe and its interactions with biological systems, particularly in the context of anticancer research and material development .
9-Hydroxymethyl-10-carbamoylacridan is classified under:
The synthesis of 9-Hydroxymethyl-10-carbamoylacridan typically involves multi-step organic reactions. A common synthetic route includes:
The molecular structure of 9-Hydroxymethyl-10-carbamoylacridan can be represented as follows:
This structure contributes to its solubility and reactivity in biological systems.
9-Hydroxymethyl-10-carbamoylacridan undergoes several types of chemical reactions:
The mechanism of action for 9-Hydroxymethyl-10-carbamoylacridan primarily involves its interaction with biological molecules such as DNA. The compound exhibits potential anticancer activity by intercalating into DNA strands, which may disrupt cellular processes such as replication and transcription. This interaction is facilitated by the planar structure of the acridine moiety, allowing it to fit between base pairs .
9-Hydroxymethyl-10-carbamoylacridan has several scientific applications:
9-Hydroxymethyl-10-carbamoylacridan (alternatively designated 9-Hydroxymethyl-10-carbamoylacridan, 9-Hydroxymethyl-10(9H)-acridinecarboxamide, or 9-Hydroxymethyl-9,10-dihydroacridine-10-carboxamide) represents a structurally unique and pharmacologically significant terminal metabolite of the antiepileptic drug carbamazepine. Its formation involves a complex rearrangement of the carbamazepine molecule, specifically a ring contraction of the azepine ring, leading to the characteristic acridan structure. This metabolite is characterized chemically by the molecular formula C~15~H~14~N~2~O~2~ and the systematic name 9-(Hydroxymethyl)-10-carbamoylacridan [1]. Analytical standards confirm its identity as a stable, crystalline solid with ≥98.0% purity (HPLC-grade) suitable for metabolic studies [1].
Carbamazepine undergoes extensive hepatic metabolism, generating over thirty known metabolites. Among these, 9-Hydroxymethyl-10-carbamoylacridan stands out as a major terminal metabolite, particularly under conditions of chronic therapeutic administration. Its formation represents a quantitatively significant metabolic pathway alongside the well-characterized epoxide-diol pathway.
Research utilizing high-performance liquid chromatography (HPLC) and mass spectrometry has consistently identified 9-Hydroxymethyl-10-carbamoylacridan as a prominent metabolite in the serum of patients receiving long-term carbamazepine therapy. Its accumulation becomes significantly more pronounced with repeated dosing compared to single-dose administration. This chronic accumulation is mechanistically linked to carbamazepine's ability to autoinduce its own metabolism, specifically upregulating the cytochrome P450 isoforms responsible for the initial oxidative steps preceding the ring contraction event that ultimately yields 9-Hydroxymethyl-10-carbamoylacridan. Studies tracking serial plasma concentrations and daily urinary excretion after single and multiple carbamazepine doses demonstrated that the percentage urinary recovery of 9-Hydroxymethyl-10-carbamoylacridan (alongside other metabolites) increased significantly (from 41.8% to 44.6%) within just 5 days of initiating twice-daily dosing, reflecting enhanced metabolic flux through its formation pathway as autoinduction progressed [5]. The metabolite's stability and relatively slow elimination contribute to its detectability and persistence in systemic circulation during chronic therapy.
9-Hydroxymethyl-10-carbamoylacridan demonstrates a distinct distribution profile between urine and serum compartments. While detectable in serum, particularly under chronic dosing conditions, it is recovered primarily in urine as a major excretory end product. Quantitative analysis reveals that a significantly larger fraction of the administered carbamazepine dose is ultimately eliminated as 9-Hydroxymethyl-10-carbamoylacridan in urine compared to its relative abundance in serum relative to carbamazepine itself or its primary epoxide metabolite. This pattern signifies its role as a terminal metabolite destined for renal excretion. Following chronic dosing, the daily urinary excretion of 9-Hydroxymethyl-10-carbamoylacridan increases measurably, correlating with the autoinduction of carbamazepine metabolism [5]. This contrasts with serum, where despite its presence, carbamazepine and carbamazepine-10,11-epoxide remain the dominant circulating species, albeit with an increasing ratio of 9-Hydroxymethyl-10-carbamoylacridan to parent drug over time with chronic administration.
Table 1: Comparative Prevalence of 9-Hydroxymethyl-10-carbamoylacridan in Serum and Urine During Chronic Carbamazepine Administration
Compartment | Relative Abundance | Trend with Chronic Administration | Primary Significance |
---|---|---|---|
Serum | Low to Moderate | Increases progressively | Indicator of metabolic flux & autoinduction |
Urine | High | Significantly increases | Major route of elimination |
The biotransformation of carbamazepine to 9-Hydroxymethyl-10-carbamoylacridan represents a fascinating metabolic pathway involving a complex rearrangement: the contraction of the seven-membered azepine ring of carbamazepine into the six-membered ring system characteristic of the acridan structure. While the complete enzymatic sequence is not fully elucidated in every detail, the pathway is understood to involve multiple oxidative and rearrangement steps, primarily catalyzed by hepatic cytochrome P450 (CYP) enzymes.
The initial steps likely involve hydroxylation at the 9-position of the azepine ring, forming an unstable carbinol intermediate (9-hydroxycarbamazepine). This intermediate is highly susceptible to further oxidation. Evidence suggests subsequent oxidation leads to a reactive ketone or possibly a carbinolamine, which undergoes spontaneous or enzyme-facilitated rearrangement. This rearrangement entails cleavage of the bond between the 10-carbon (the carbamoyl carbon) and nitrogen, coupled with bond formation between the 9-carbon and the adjacent aromatic ring carbon (position 10a). This critical step effectively closes a new six-membered ring (the acridan ring system) while extruding the nitrogen atom formerly part of the azepine ring. The final step involves reduction or potentially hydrolysis of an intermediate aldehyde to yield the stable hydroxymethyl group (-CH~2~OH) at position 9 of the newly formed acridan structure, retaining the original carbamoyl group (-CONH~2~) at position 10 [1] [6].
The specific CYP isoforms responsible for the initial hydroxylation and subsequent oxidation steps leading to the rearrangement precursor are believed to overlap with those involved in carbamazepine epoxidation (notably CYP3A4). Autoinduction of CYP3A4 by carbamazepine itself is a key factor explaining the increased formation of 9-Hydroxymethyl-10-carbamoylacridan observed during chronic therapy [5] [6]. Following ring contraction, Phase II conjugation enzymes, particularly UDP-glucuronosyltransferases (UGTs), may further metabolize 9-Hydroxymethyl-10-carbamoylacridan by conjugating its hydroxymethyl group, facilitating its water solubility and renal excretion, although the parent hydroxymethyl form remains a major excretory product.
The formation and systemic exposure of 9-Hydroxymethyl-10-carbamoylacridan exhibit profoundly different kinetics depending on whether carbamazepine exposure is acute (single dose or initial therapy) or chronic (steady-state, repeated dosing). This difference is primarily driven by carbamazepine's potent autoinduction of its own metabolism.
Table 2: Pharmacokinetic Dynamics of 9-Hydroxymethyl-10-carbamoylacridan Formation: Acute vs. Chronic Carbamazepine Exposure
Parameter | Acute Carbamazepine Exposure | Chronic Carbamazepine Exposure | Underlying Mechanism |
---|---|---|---|
Formation Rate | Low | Significantly Increased | CYP450 enzyme autoinduction (esp. CYP3A4) |
Time to Peak (Urine) | Delayed (>24-48 hours) | Earlier and Higher Peak Excretion | Enhanced metabolic flux & precursor pool |
Relative Urinary Recovery | Lower proportion of dose | Higher proportion of dose | Induced enzymatic capacity for ring contraction |
Systemic Accumulation | Minimal | Progressive increase over days/weeks | Increased formation + slow elimination |
Following acute carbamazepine administration, the formation of 9-Hydroxymethyl-10-carbamoylacridan is relatively slow and limited. Urinary excretion is low and peaks later compared to metabolites formed via non-inducible pathways. Serum levels, if detectable, are minimal. However, with repeated dosing, a dramatic shift occurs due to the upregulation of CYP enzymes, particularly CYP3A4. Studies monitoring serial plasma concentrations and daily urinary excretion of carbamazepine metabolites before and after autoinduction (e.g., comparing profiles after the first dose and after 5 days of dosing) clearly demonstrate this effect. The mean oral clearance of carbamazepine increases significantly (e.g., from 1.48 to 1.74 L/h in one study [5]), and concurrently, the percentage of the dose recovered as 9-Hydroxymethyl-10-carbamoylacridan in urine increases measurably (e.g., from 41.8% to 44.6% of total eliminated metabolites [5]).
Pharmacokinetic analysis suggests that autoinduction impacting the ring contraction pathway begins remarkably early, potentially within the first 24-48 hours after initiating therapy, and involves not only the epoxide-diol pathway but also, demonstrably, the oxidative pathways leading to phenolic metabolites and ultimately 9-Hydroxymethyl-10-carbamoylacridan [5]. Consequently, during chronic therapy, 9-Hydroxymethyl-10-carbamoylacridan exhibits progressive systemic accumulation due to its continuous formation at an enhanced rate coupled with its inherent chemical stability and relatively slow elimination kinetics. Its pharmacokinetic profile thus serves as a sensitive biomarker reflecting the degree of autoinduction achieved in an individual patient. Monitoring trends in urinary 9-Hydroxymethyl-10-carbamoylacridan excretion or its serum levels relative to carbamazepine over time provides a functional readout of the induced metabolic state.
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: